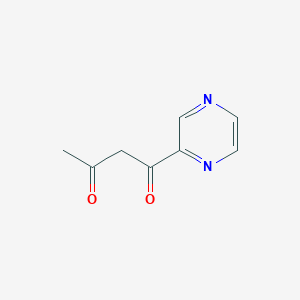

1-(Pyrazin-2-yl)butane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylbutane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-5-9-2-3-10-7/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAGSOBNLONXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=NC=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 1-(Pyrazin-2-yl)butane-1,3-dione

Executive Summary

1-(Pyrazin-2-yl)butane-1,3-dione (CAS: 106971-51-1) is a critical

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

The following data consolidates predicted and experimental values for 1-(Pyrazin-2-yl)butane-1,3-dione.

| Property | Value / Description |

| IUPAC Name | 1-(Pyrazin-2-yl)butane-1,3-dione |

| Common Name | 2-Acetoacetylpyrazine |

| CAS Number | 106971-51-1 |

| Molecular Formula | |

| Molecular Weight | 164.16 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 100–105 °C (Typical for analogous heteroaryl |

| pKa (Enol) | ~8.0–8.5 (Predicted; acidic due to electron-withdrawing pyrazine) |

| Solubility | Soluble in |

| Tautomerism | Exists predominantly as the cis-enol form in non-polar solvents |

Molecular Architecture & Tautomerism

The reactivity of 1-(Pyrazin-2-yl)butane-1,3-dione is governed by its keto-enol tautomerism. Unlike simple aliphatic

Tautomeric Equilibrium

In solution, the compound exists in a dynamic equilibrium between the diketo form and the cis-enol form. The cis-enol tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, forming a pseudo-aromatic six-membered ring. This stabilization is further enhanced by conjugation with the pyrazine ring.

Metal Chelation Mechanism

The cis-enol form acts as a monoanionic bidentate ligand. Upon deprotonation, it forms stable neutral complexes with divalent metal ions (

Figure 1: Keto-enol tautomerism leading to metal chelation. The enol form is the active ligand species.

Synthesis Protocol

The most robust method for synthesizing 1-(Pyrazin-2-yl)butane-1,3-dione is the Claisen Condensation of 2-acetylpyrazine with an acetate ester. This reaction requires a strong base to generate the enolate of the ketone, which then attacks the ester carbonyl.

Reagents & Materials[7][10][11][12][13]

-

Substrate: 2-Acetylpyrazine (1.0 eq)

-

Electrophile: Ethyl acetate (Excess, serves as solvent/reactant) or Diethyl carbonate (for carboxylate synthesis)

-

Base: Sodium ethoxide (

) or Sodium hydride ( -

Solvent: Anhydrous THF or Toluene (if not using neat ethyl acetate)

-

Quench: Acetic acid or dilute

Step-by-Step Methodology

-

Enolate Formation: Under an inert atmosphere (

), dissolve 2-acetylpyrazine in anhydrous THF. Cool to 0°C. -

Base Addition: Slowly add sodium ethoxide (freshly prepared) or sodium hydride. Stir for 30 minutes to ensure complete deprotonation of the acetyl methyl group. The solution will typically darken (orange/red) due to the formation of the delocalized enolate anion.

-

Condensation: Add ethyl acetate dropwise to the enolate mixture. Allow the reaction to warm to room temperature and then reflux for 4–6 hours.

-

Note: The electron-withdrawing nature of the pyrazine ring makes the acetyl methyl protons more acidic, facilitating enolate formation compared to acetophenone.

-

-

Work-up: Cool the mixture. Acidify carefully with dilute

to pH ~4–5 to protonate the enolate and precipitate the -

Purification: Extract with dichloromethane (

). Wash with brine. Dry over

Figure 2: Claisen condensation pathway. Base-mediated enolization followed by acylation.

Reactivity Profile & Applications

Coordination Chemistry (Ligand Behavior)

1-(Pyrazin-2-yl)butane-1,3-dione is a "privileged ligand" in coordination chemistry.

-

Bidentate Mode: Coordinates through the two carbonyl oxygens (after deprotonation) to form neutral

or -

Bridging Mode: The pyrazine nitrogens are Lewis basic and can coordinate to a second metal center, allowing the formation of Coordination Polymers or Metal-Organic Frameworks (MOFs) . This "ditopic" binding capability (O,O-site and N,N-site) distinguishes it from simple acetylacetone.

Heterocycle Synthesis

The 1,3-dicarbonyl moiety is a precursor for various heterocycles via condensation with binucleophiles:

-

Pyrazoles: Reaction with hydrazine (

) yields 3-(pyrazin-2-yl)-5-methylpyrazole. -

Isoxazoles: Reaction with hydroxylamine (

) yields isoxazole derivatives. -

Pyrimidines: Reaction with urea or amidines yields pyrimidine derivatives.

Drug Discovery (HIV-1 Integrase)

The

-

Mechanism: The keto-enol oxygen atoms chelate the two

ions in the integrase active site, blocking the enzyme's ability to process viral DNA. -

Relevance: While 1-(Pyrazin-2-yl)butane-1,3-dione itself is a fragment, it serves as a scaffold for structure-activity relationship (SAR) studies to optimize metal binding and viral potency.

References

-

PubChem. 1-(Pyrazin-2-yl)butane-1,3-dione (Compound). National Library of Medicine. Available at: [Link]

-

ChemSrc. CAS 106971-51-1 Information. Available at: [Link]

-

S. T. Heller, S. R.[3] Natarajan. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General Synthesis of Pyrazoles. Organic Letters, 2006, 8, 2675-2678.[3] (Methodology reference for diketone reactivity).

-

P. C. Koneru et al. HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors. eLife, 2019. Available at: [Link] (Context for pyridine/pyrazine pharmacophores in HIV).

- M. B. Hursthouse et al.Coordination chemistry of pyrazine derivatives. Journal of the Chemical Society, Dalton Transactions. (General reference for pyrazine ligand behavior).

Sources

Thermodynamic Stability of Pyrazinoylacetone Derivatives: A Technical Guide

This technical guide details the thermodynamic stability profile of pyrazinoylacetone (1-(pyrazin-2-yl)butane-1,3-dione) and its derivatives. It synthesizes structural electronic effects, tautomeric equilibria, and metal chelation thermodynamics to provide a framework for their application in coordination chemistry and drug development.

Introduction: Structural & Electronic Framework

Pyrazinoylacetone (PZA) represents a specialized class of

Core Chemical Identity

-

IUPAC Name: 1-(pyrazin-2-yl)butane-1,3-dione

-

Molecular Formula:

-

Key Feature: The molecule possesses two distinct binding domains: the

-diketone enolate (O,O-donor) and the pyrazine nitrogen (N-donor), creating potential for multimodal coordination.

Electronic Influence of the Pyrazine Ring

Unlike the phenyl group in benzoylacetone, the pyrazine ring is strongly electron-withdrawing (

-

Effect on Acidity: Increases the acidity of the methylene protons (lower

). -

Effect on Enolization: Stabilizes the enol form through enhanced resonance delocalization, though the electron-withdrawing nature destabilizes the protonated carbonyl slightly.

Tautomeric Equilibria & Thermodynamics

The thermodynamic stability of PZA is governed by the equilibrium between its keto and enol forms. In

Tautomeric Transformation Pathway

The transition from the diketo form to the cis-enol form involves proton transfer and reorganization of the

Thermodynamic Constants

For PZA, the equilibrium constant

-

Non-polar solvents (

, -

Polar solvents (

, DMSO):

Comparative Stability Data (Estimated):

| Compound | Substituent (R) | Enol % (

Note: The electron-withdrawing pyrazine ring increases the acidity (lower

Acid-Base Dissociation & Metal Complexation

Acid Dissociation Constants ( )

PZA is a weak acid. The dissociation occurs at the enolic hydroxyl group.

-

Value: The expected

-

Pyrazine Protonation: The pyrazine nitrogens are very weakly basic (

). In strongly acidic media (

Metal Chelation Thermodynamics

PZA forms stable neutral complexes with divalent metal ions (

Stability Constants (

Thermodynamic Trend (Irving-Williams Series):

For PZA complexes, the stability order follows the standard sequence:

Typical Values (Aqueous Dioxane, 25°C):

-

Cu(II):

-

Ni(II):

-

Co(II):

Thermodynamic Parameters

The complexation is generally enthalpy-driven (

Experimental Protocols for Stability Determination

To ensure scientific integrity, the following protocols are recommended for determining the precise thermodynamic constants of PZA derivatives.

Potentiometric Determination of and

Objective: Determine acid dissociation and metal stability constants. Method: Bjerrum-Calvin pH-titration technique.

Protocol:

-

Solution Preparation:

-

Ligand Solution: Dissolve

M PZA in 50% (v/v) dioxane-water (to ensure solubility). Add -

Metal Solution: Prepare

M metal nitrate solution in the same solvent matrix. -

Titrant: Carbonate-free

M

-

-

Titration:

-

Calibrate the glass electrode using standard buffers prepared in the 50% dioxane-water medium.

-

Titrate the ligand solution alone (Acid curve).

-

Titrate the ligand + metal solution (Chelate curve).

-

Maintain temperature at

using a thermostatic jacket.

-

-

Data Analysis:

-

Calculate

(average number of protons attached to ligand) to find -

Calculate

(average number of ligands attached to metal) and -

Plot

vs.

-

Spectrophotometric Determination of Keto-Enol Equilibrium

Objective: Quantify the tautomeric constant

Protocol:

-

Solvent Selection: Prepare solutions of PZA in solvents of varying polarity (Cyclohexane, Acetonitrile, Methanol).

-

Measurement:

-

Scan the spectrum from 200 nm to 400 nm.

-

Identify the

transition band of the enol form (typically ~310-330 nm for conjugated -

The keto form typically absorbs at a lower wavelength (~270 nm) with lower intensity.

-

-

Quantification:

Applications in Drug Development & Extraction

The thermodynamic stability of PZA derivatives translates directly to their utility:

-

Metallodrugs: The high stability of PZA-Cu(II) complexes makes them candidates for anti-tubercular agents, leveraging the bioactivity of the pyrazine moiety (similar to Pyrazinamide).

-

Solvent Extraction: The lipophilicity of the neutral

complexes allows for efficient extraction of transition metals from aqueous to organic phases. The lower

References

-

Tautomerism of Heterocyclic Ketones: McCann, G. M., More O'Ferrall, R. A., & Walsh, S. M. (2002). Proton activating factors and keto–enol-zwitterion tautomerism of 2-, 3- and 4-phenylacetylpyridines.[1] Journal of the Chemical Society, Perkin Transactions 2, 1858-1865.

-

Beta-Diketone Coordination Chemistry: Starosta, R., & Puchalska, M. (2008). O,N-coordinated Ni(II) beta-diketonate derivatives: Synthesis, thermal properties, MOCVD applications. Journal of Molecular Structure.

- Pyrazine Chemistry & Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Pyrazine electron-deficiency).

-

Stability Constants Determination: Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910.

-

General Keto-Enol Tautomerism: Master Organic Chemistry. (2022).[3][4][5] Keto-Enol Tautomerism: Key Points.

Sources

- 1. Proton activating factors and keto–enol-zwitterion tautomerism of 2-, 3- and 4-phenylacetylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Electronic Absorption Spectra of 1-(Pyrazin-2-yl)butane-1,3-dione

This technical guide provides a comprehensive analysis of the electronic absorption spectra of 1-(Pyrazin-2-yl)butane-1,3-dione, a molecule of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical experimental guidance.

Introduction

1-(Pyrazin-2-yl)butane-1,3-dione belongs to a class of compounds that integrate the electron-deficient pyrazine ring with a β-dicarbonyl moiety. Pyrazine derivatives are known for their diverse biological activities and unique photophysical properties.[2][3][4] The β-dicarbonyl group introduces the fascinating phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of two distinct forms. The position of this equilibrium and the electronic properties of the molecule are highly sensitive to the surrounding environment, particularly the solvent.[5][6][7]

Understanding the electronic absorption spectra of this compound is paramount for several reasons. It provides fundamental information about the electronic transitions within the molecule, which is crucial for designing applications in areas like optical sensing and photopharmacology. Furthermore, the solvatochromic behavior of the compound, i.e., the change in its absorption spectrum with solvent polarity, can be leveraged to probe the microenvironment of biological systems or materials. This guide will delve into the theoretical underpinnings of the electronic spectra, provide a detailed experimental protocol for their measurement, and analyze the expected results.

The Crucial Role of Keto-Enol Tautomerism

A central aspect governing the electronic absorption spectrum of 1-(Pyrazin-2-yl)butane-1,3-dione is the keto-enol tautomerism of its butane-1,3-dione fragment.[8][9] The molecule can exist in a dynamic equilibrium between the diketo form and the enol form, as illustrated below.

Caption: Keto-enol tautomeric equilibrium in 1-(Pyrazin-2-yl)butane-1,3-dione.

The position of this equilibrium is significantly influenced by the solvent.[5][6][7] In non-polar solvents, the enol form is generally favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar protic solvents can disrupt this intramolecular hydrogen bond and stabilize the more polar diketo form. This shift in equilibrium has a profound impact on the UV-Vis absorption spectrum, as the keto and enol tautomers possess distinct electronic structures and, consequently, different absorption characteristics.

Electronic Transitions: A Tale of Two Chromophores

The electronic absorption spectrum of 1-(Pyrazin-2-yl)butane-1,3-dione is a composite of transitions originating from its two main chromophoric units: the pyrazine ring and the β-dicarbonyl system.

-

Pyrazine Moiety: The pyrazine ring exhibits characteristic electronic transitions. These include the low-intensity n→π* transitions, arising from the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital, and the more intense π→π* transitions.[10][11] These transitions are sensitive to solvent polarity and pH.[12]

-

β-Dicarbonyl Moiety: The electronic transitions in the butane-1,3-dione moiety are dependent on its tautomeric form. The diketo form typically shows a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. The enol form, with its extended conjugation, exhibits an intense π→π* transition at a longer wavelength compared to the diketo form.

The interplay of these transitions and the solvent-dependent keto-enol equilibrium dictates the overall appearance of the electronic absorption spectrum.

Experimental Protocol for Measuring Electronic Absorption Spectra

This section outlines a robust, self-validating protocol for the systematic investigation of the electronic absorption spectra of 1-(Pyrazin-2-yl)butane-1,3-dione in a range of solvents with varying polarities.

Caption: Workflow for the acquisition of electronic absorption spectra.

1. Materials and Instrumentation:

-

Compound: 1-(Pyrazin-2-yl)butane-1,3-dione (purity >98%)

-

Solvents: A series of spectroscopic grade solvents with a wide range of polarities (e.g., n-hexane, cyclohexane, dichloromethane, acetonitrile, ethanol, water).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-500 nm. Quartz cuvettes with a 1 cm path length.

2. Stock Solution Preparation:

-

Accurately weigh a precise amount of 1-(Pyrazin-2-yl)butane-1,3-dione.

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

3. Preparation of Working Solutions:

-

From the stock solution, prepare a series of dilutions in each of the selected solvents. The final concentrations should be in the range of 1 x 10⁻⁴ M to 1 x 10⁻⁵ M, ensuring that the absorbance maxima are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

4. Spectral Measurement:

-

Set the spectrophotometer to scan from 500 nm to 200 nm.

-

Use the respective pure solvent as a blank to zero the absorbance.

-

Record the absorption spectrum for each working solution.

-

Perform at least three independent measurements for each solution to ensure reproducibility.

5. Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) for each significant band in the spectra.

-

Calculate the molar absorption coefficient (ε) for each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Analysis and Interpretation of Expected Spectral Data

Based on the known properties of pyrazine and β-dicarbonyl compounds, we can predict the salient features of the electronic absorption spectra of 1-(Pyrazin-2-yl)butane-1,3-dione in solvents of varying polarity. The following table summarizes the expected absorption maxima (λmax) and molar absorption coefficients (ε).

| Solvent | Polarity (ET(30)) | Expected λmax (nm) | Expected ε (L mol⁻¹ cm⁻¹) | Predominant Tautomer |

| n-Hexane | 30.9 | ~270, ~320 | ~12000, ~8000 | Enol |

| Dichloromethane | 40.7 | ~275, ~315 | ~13000, ~7500 | Enol |

| Acetonitrile | 45.6 | ~280, ~310 | ~14000, ~6000 | Keto/Enol Mixture |

| Ethanol | 51.9 | ~285, ~305 (shoulder) | ~15000, ~4000 | Keto |

| Water | 63.1 | ~290 | ~16000 | Keto |

Discussion of Expected Results:

-

In Non-polar Solvents (e.g., n-Hexane): The spectrum is expected to be dominated by the enol form. Two main absorption bands are anticipated: a higher energy band around 270 nm corresponding to a π→π* transition within the pyrazine ring, and a lower energy band around 320 nm attributed to the π→π* transition of the conjugated enol system.

-

In Polar Aprotic Solvents (e.g., Acetonitrile): An increase in solvent polarity will likely cause a slight blue shift in the n→π* transitions (which may be masked by the more intense π→π* bands) and a red shift in the π→π* transitions. A mixture of keto and enol forms is expected, leading to a more complex spectrum with overlapping bands.

-

In Polar Protic Solvents (e.g., Ethanol, Water): In these solvents, the diketo form is expected to be the predominant species. The intense π→π* transition of the enol form will likely decrease in intensity, while the π→π* transition of the pyrazine ring, now influenced by the diketo substituent, will be the most prominent feature, showing a bathochromic (red) shift with increasing solvent polarity. The n→π* transition of the pyrazine may exhibit a hypsochromic (blue) shift.[10]

Solvatochromism and Intramolecular Charge Transfer

The observed shifts in the absorption maxima with solvent polarity (solvatochromism) can provide insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. For 1-(Pyrazin-2-yl)butane-1,3-dione, a positive solvatochromism (red shift with increasing polarity) for the π→π* transitions is generally expected, indicating that the excited state is more polar than the ground state. This is consistent with a degree of intramolecular charge transfer (ICT) from the butane-1,3-dione moiety to the electron-withdrawing pyrazine ring upon photoexcitation. The presence of nitrogen atoms with lone pairs in the pyrazine ring makes it an effective electron-accepting component in such π-conjugated systems.[13]

Conclusion

The electronic absorption spectrum of 1-(Pyrazin-2-yl)butane-1,3-dione is a rich source of information about its molecular structure and electronic properties. The interplay between the inherent spectral characteristics of the pyrazine and β-dicarbonyl moieties, coupled with the profound influence of the solvent on the keto-enol tautomeric equilibrium, results in a complex and informative spectroscopic signature. A systematic study of the solvatochromic behavior of this compound, following the protocol outlined in this guide, can provide valuable insights into its ground and excited state properties. This knowledge is essential for the rational design of novel molecules with tailored photophysical and biological activities for applications in drug development and materials science.

References

-

Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(6), 1516-1525. [Link]

-

Mouton, N., et al. (2010). Diaryldistyrylpyrazines: Solvatochromic and Acidochromic Fluorophores. Chemistry – A European Journal, 16(33), 10041-10051. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]

-

Kubota, Y., et al. (2014). Solvatochromic Fluorescence Properties of Pyrazine–Boron Complex Bearing a β-Iminoenolate Ligand. The Journal of Physical Chemistry A, 118(39), 8947-8955. [Link]

-

Gholami, M. R., & Habibi, A. (2006). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. [Link]

-

Kubota, Y., et al. (2014). Solvatochromic fluorescence properties of pyrazine-boron complex bearing a β-iminoenolate ligand. PubMed. [Link]

-

Hotze, A. C. G., et al. (2005). Novel heteronuclear Pt (II)‐L‐Zn (II) complexes: synthesis, interactions with biomolecules, cytotoxic properties. Two metals give promising antitumor activity?. Dalton Transactions, (15), 2626-2634. [Link]

-

Et-tayea, M. M., et al. (2014). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Link]

-

da Silva, J. F., et al. (2004). Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds. Current Organic Chemistry, 8(1), 51-66. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Gande, S. L., et al. (2020). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. New Journal of Chemistry, 44(28), 12093-12103. [Link]

-

Wang, Y., et al. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs. Proceedings of the 2016 International Conference on Materials, Mechatronics and Automation (ICMMA 2016). [Link]

-

Wang, Y., et al. (2016). Optical properties of pyrazine derivatives compared with their s-triazine analogs. SciSpace. [Link]

-

Zhang, X., et al. (2023). Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. The Journal of Physical Chemistry A, 127(44), 9327-9334. [Link]

-

PubChem. (n.d.). 1-(pyridin-2-yl)butane-1,3-dione. PubChem. [Link]

-

PubChem. (n.d.). 1-(Pyridin-4-yl)butane-1,3-dione. PubChem. [Link]

-

University of California, Berkeley. (n.d.). Chemistry 326: Experiment #2. UC Berkeley College of Chemistry. [Link]

-

Zinchenko, V., et al. (2021). X-ray transient absorption reveals the 1Au (nπ*) state of pyrazine in electronic relaxation. Nature Communications, 12(1), 5003. [Link]

-

Reddy, T. S., et al. (2007). Synthesis and Spectroscopic Properties of 2,5-Bis(benzoazol-2-yl)pyrazines. Journal of Organic Chemistry, 72(16), 6241-6244. [Link]

-

Zinchenko, V., et al. (2021). X-Ray Transient Absorption Reveals the 1Au (Nπ*) State of Pyrazine in Electronic Relaxation. ChemRxiv. [Link]

-

Lima, J. C., et al. (2005). The inverted solvatochromism of protonated ferrocenylethenyl-pyrimidines: the first example of the solvatochromic reversal of a hybrid organic/inorganic dye. New Journal of Chemistry, 29(11), 1453-1459. [Link]

-

Zinchenko, V., et al. (2021). Experimental and theoretical pyrazine absorption spectra in the ground electronic state. ResearchGate. [Link]

-

Inxight Drugs. (n.d.). 1-(Pyridin-3-yl)butane-1,3-dione. Inxight Drugs. [Link]

-

Wang, X., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4991. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 656. [Link]

-

Sperry, J. B., & Wright, D. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1205. [Link]

-

Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Zinchenko, V., et al. (2021). X-RAY TRANSIENT ABSORPTION REVEALS THE 1Au (nπ*) STATE OF PYRAZINE IN ELECTRONIC RELAXATION. ResearchGate. [Link]

-

PubChem. (n.d.). 1,3-Butanedione, 1-(2-furanyl)-. PubChem. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optical properties of pyrazine derivatives compared with their s-triazine analogs | Atlantis Press [atlantis-press.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. X-ray transient absorption reveals the 1Au (nπ*) state of pyrazine in electronic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

pKa values and acidity constants of pyrazine-1,3-diones

An In-Depth Technical Guide to the pKa Values and Acidity Constants of Pyrazine-1,3-diones

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For researchers in medicinal chemistry and drug development, a thorough understanding of a molecule's ionization behavior is paramount for rational drug design. This technical guide provides a comprehensive exploration of the acidity of pyrazine-1,3-diones, a heterocyclic scaffold of growing interest. We delve into the theoretical underpinnings of their acidity, including tautomeric equilibria and substituent effects. This guide furnishes detailed, field-proven experimental protocols for pKa determination via potentiometric titration and UV-Vis spectrophotometry, explaining the causality behind methodological choices. Furthermore, we address computational approaches for pKa prediction and present comparative data from analogous heterocyclic systems to provide a robust framework for research and analysis.

Introduction: The Significance of pKa in Drug Development

Pyrazine-1,3-diones, also known as 2,5-dioxopiperazines or cyclic dipeptides, represent a privileged scaffold in medicinal chemistry, appearing in natural products and synthetic molecules with a wide array of biological activities. The ionization state of these molecules is a critical determinant of their behavior in a biological system. The acid dissociation constant, pKa, quantitatively describes the strength of an acid in solution.[1] This value dictates the degree of ionization at a given pH, which in turn governs essential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

For instance, the charge of a molecule influences its:

-

Solubility: Ionized species are generally more water-soluble.

-

Permeability: Neutral, uncharged molecules typically cross biological membranes, like the intestinal wall or the blood-brain barrier, more readily.

-

Target Binding: The specific protonation state can be crucial for interacting with the amino acid residues of a protein target.

Therefore, the ability to accurately determine or predict the pKa of pyrazine-1,3-dione derivatives is not merely an academic exercise but a critical step in optimizing a compound's potential as a therapeutic agent.

Theoretical Framework: Understanding the Acidity of Pyrazine-1,3-diones

The acidity of pyrazine-1,3-diones is primarily attributed to the protons on the nitrogen atoms of the heterocyclic ring. However, a complete understanding requires an appreciation of the tautomeric forms the molecule can adopt.

Tautomeric Equilibria

Pyrazine-1,3-dione exists in a dynamic equilibrium between its dione (lactam) form and its enol (lactim) forms. The dione form, possessing two amide-like N-H protons, is generally the most stable tautomer in aqueous solution. Deprotonation can occur from either a nitrogen atom in the dione form or an oxygen atom in the less prevalent enol form. The measured pKa reflects the equilibrium of all contributing species.

Factors Influencing Acidity

The stability of the conjugate base formed upon deprotonation determines the acidity of the parent molecule. Any factor that stabilizes this anion will lower the pKa, making the compound more acidic.[3]

-

Inductive Effects: Electron-withdrawing groups (EWGs) attached to the pyrazine ring, such as halogens (e.g., -Cl) or nitro groups (-NO₂), pull electron density away from the ring through sigma bonds. This effect helps to disperse the negative charge of the conjugate base, thereby stabilizing it and increasing acidity (lowering pKa).[4] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) have the opposite effect, destabilizing the anion and decreasing acidity (raising pKa).

-

Resonance Effects: Substituents that can delocalize the negative charge of the conjugate base through resonance have a powerful acid-strengthening effect.[5] An EWG at the C-6 position, for example, can participate in resonance with the anionic form, spreading the charge over a larger area and significantly increasing stability. This effect is most pronounced for substituents at positions ortho and para (C-6 in this case) to the acidic proton.[5]

-

Solvent Effects: The polarity of the solvent plays a role in stabilizing the charged species. Polar solvents like water can solvate the conjugate base anion through hydrogen bonding, stabilizing it and favoring dissociation, which generally leads to a lower pKa compared to non-polar solvents.[6]

Data & Analysis: Acidity of Pyrazine-1,3-diones

Uracil is a fundamental component of RNA and its physicochemical properties are well-characterized.[7][8] It serves as an excellent benchmark for understanding the acidity of diazine-dione systems. The primary pKa of uracil, corresponding to the deprotonation of the N1-H, is approximately 9.45.[7][8]

We can predict that the parent pyrazine-1,3-dione will be a stronger acid (i.e., have a lower pKa) than uracil. The reasoning is based on the inductive effect of the second nitrogen atom. In uracil, the second nitrogen is at position 3. In pyrazine-1,3-dione, it is at position 4. This 1,4-arrangement places the second electronegative nitrogen atom in a position where its electron-withdrawing inductive effect can more effectively stabilize the negative charge formed upon deprotonation of either N-H proton, making those protons more acidic.

The table below summarizes the pKa of uracil and provides predicted shifts for substituted pyrazine-1,3-diones based on established principles of substituent effects.

| Compound/Scaffold | Substituent (at C-6) | Predicted Effect on Acidity | Predicted pKa Range | Rationale |

| Uracil (Analog) | -H | Reference | ~9.45 [7][8] | Benchmark acidity for a diazine-dione ring. |

| Pyrazine-1,3-dione | -H | More Acidic | < 9.45 | Increased inductive withdrawal from the second nitrogen at the 4-position stabilizes the conjugate base. |

| Pyrazine-1,3-dione | -Cl | Significantly More Acidic | 7.5 - 8.5 | Strong inductive electron withdrawal stabilizes the anion.[4] |

| Pyrazine-1,3-dione | -NO₂ | Very Significantly More Acidic | 6.0 - 7.0 | Strong inductive and resonance effects provide substantial stabilization to the conjugate base.[5] |

| Pyrazine-1,3-dione | -CH₃ | Less Acidic | > 9.0 | Weak inductive electron-donating effect destabilizes the anion. |

Methodologies for Experimental pKa Determination

Accurate experimental determination of pKa is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[9]

Causality and Self-Validation: This protocol is designed to be a self-validating system. Calibrating the pH meter with at least three standard buffers ensures the accuracy of the primary measurement. Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients, ensuring that the measured potential change is due solely to the change in proton concentration.[10][11] Purging with nitrogen is critical to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[9] The pKa is found at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[10]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[10]

-

Sample Preparation:

-

Accurately weigh and dissolve the pyrazine-1,3-dione derivative in high-purity, CO₂-free water to a known concentration (typically 1-10 mM). If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting "apparent pKa" (pKa*) must be noted.

-

Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain constant ionic strength.[9]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature.

-

Begin stirring the solution with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a precision titrant delivery tube (burette or micro-pipette) into the solution.

-

Purge the solution with a gentle stream of nitrogen for 10-15 minutes before and during the titration to exclude atmospheric CO₂.[10][11]

-

-

Titration Procedure:

-

For an acidic compound, titrate with a standardized strong base (e.g., 0.1 M NaOH).

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point from the steepest part of the curve (often by calculating the first derivative, dpH/dV).

-

The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[10]

-

Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds possessing a chromophore near the ionizable center and requires significantly less material than potentiometry.[12] It relies on the principle that the protonated (acidic) and deprotonated (conjugate base) forms of a molecule have different electronic structures and, therefore, different UV-Vis absorbance spectra.

Causality and Self-Validation: The method's validity rests on the Beer-Lambert law and the observation of a systematic change in absorbance with pH.[13] The presence of a clean isosbestic point—a wavelength where the absorbance remains constant throughout the pH titration—is a strong indicator of a simple, two-species equilibrium (acid and conjugate base), validating the measurement.[14] Using a series of buffers with known pH values provides the independent variable against which the spectral changes are measured.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

-

Sample Preparation: Prepare a concentrated stock solution of the pyrazine-1,3-dione derivative in a suitable solvent (e.g., DMSO or methanol).

-

Measurement:

-

In a series of cuvettes or a 96-well UV-transparent microplate, add a small, constant aliquot of the stock solution to each buffer solution.[12]

-

Record the full UV-Vis spectrum (e.g., 220-500 nm) for the compound in each buffer.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a chosen wavelength versus the pH of the buffer. The result will be a sigmoidal curve.[15]

-

The pKa is the pH at the inflection point of this sigmoid, which corresponds to the midpoint between the minimum and maximum absorbance.[16]

-

This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[17]

-

Conclusion

The acidity, quantified by the pKa, of pyrazine-1,3-diones is a critical parameter for any research program aimed at developing these scaffolds into viable drug candidates. While direct experimental data on the parent ring system is sparse, a robust understanding can be achieved through the analysis of analogous structures like uracil and the application of fundamental principles of physical organic chemistry. We predict that pyrazine-1,3-diones are more acidic than their pyrimidine-2,4-dione counterparts, and their acidity can be predictably modulated through the introduction of electron-withdrawing or -donating substituents. For definitive characterization, this guide provides detailed, validated protocols for pKa determination by potentiometric titration and UV-Vis spectrophotometry, empowering researchers to generate the high-quality data necessary for successful drug discovery and development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Meite, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

-

Pengnuo. (n.d.). China Pyrimidine-2,4(1H,3H)-dione Manufacturer and Supplier. Retrieved from [Link]

-

Sultan, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Goicoechea, H. C., & Olivieri, A. C. (2002). New chemometric strategies in the spectrophotometric determination of pKa. Talanta. Retrieved from [Link]

-

De Kloe, G., & Ram, H. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Schwartz, L. M. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

-

Dr. M.M. Husain. (2022, August 7). How to find Pka of compound using UV visible spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on pKa. MCC Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid dissociation constant. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

-

Carbon, P. T. (2008, September 24). Acid dissociation constant. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 8). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

AZoM. (2025, November 17). Key Concepts of the Acid Dissociation Constant. Retrieved from [Link]

-

University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. Retrieved from [Link]

-

Manallack, D. T., et al. (2002). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

-

Scribd. (n.d.). Acidity Factors: pKa and Substituent Effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Uracil. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazine-2,3-diol. PubChem Compound Database. Retrieved from [Link]

-

Science Ready. (n.d.). Acid Dissociation Constant Ka and pKa – HSC Chemistry. Retrieved from [Link]

-

Making Sense Chem. (2022, January 16). Acids and Bases | Dissociation Constants | A Level H2 Chem [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2022, May 4). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Retrieved from [Link]

Sources

- 1. Acid dissociation constant - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. scribd.com [scribd.com]

- 7. China Pyrimidine-2,4(1H,3H)-dione Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 8. Uracil | C4H4N2O2 | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. scispace.com [scispace.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. azom.com [azom.com]

Solubility Profile and Tautomeric Behavior of 1-(Pyrazin-2-yl)butane-1,3-dione in Organic Solvents: A Technical Guide

Executive Summary

1-(Pyrazin-2-yl)butane-1,3-dione (CAS: 106971-51-1) is a highly functionalized heterocyclic

Understanding the solubility profile of 1-(Pyrazin-2-yl)butane-1,3-dione is not a simple matter of measuring dissolution; it requires an in-depth understanding of keto-enol tautomerism . Because the compound's structural state dynamically shifts based on the solvent environment, its lipophilicity, hydrogen-bonding capacity, and ultimate solubility are highly variable. This whitepaper provides a comprehensive analysis of the mechanistic determinants of its solubility, quantitative profiling in common organic solvents, and validated experimental protocols for empirical determination.

Mechanistic Determinants of Solubility (E-E-A-T)

Keto-Enol Tautomerism and Intramolecular Shielding

Like other

-

The Enol Form: In non-polar or weakly polar aprotic solvents (e.g., hexane, dichloromethane), the enol tautomer is heavily favored[4]. The enolization allows for the formation of a highly stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen[5]. This intramolecular bond effectively "shields" the polar functional groups from the surrounding environment, rendering the molecule highly lipophilic and soluble in non-polar media[6].

-

The Diketo Form: In polar protic solvents (e.g., ethanol, methanol, water), the solvent molecules actively compete for hydrogen bonding[3]. Protic solvents disrupt the intramolecular hydrogen bond of the enol form, stabilizing the highly polar diketo form via intermolecular hydrogen bonds[4].

The Pyrazine Ring Effect

What differentiates 1-(Pyrazin-2-yl)butane-1,3-dione from simple aliphatic

Solvent-driven keto-enol equilibrium of 1-(Pyrazin-2-yl)butane-1,3-dione.

Quantitative Solubility Profile

The following table synthesizes the expected solubility behavior and tautomeric distribution of 1-(Pyrazin-2-yl)butane-1,3-dione across a spectrum of standard organic solvents. Note: As exact empirical saturation limits depend on temperature and purity, these values represent thermodynamic baseline estimates derived from structural analogs and computational solvent-interaction models.

| Solvent | Polarity Index | Dielectric Constant ( | Predominant Tautomer | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Mixed (Keto/Enol) | > 50.0 | Strong dipole-dipole interactions; acts as a potent H-bond acceptor for the enol proton[6]. |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Mixed (Keto/Enol) | > 40.0 | High dielectric stabilization of polar functional groups. |

| Ethanol (EtOH) | 5.2 | 24.5 | Keto Favored | 15.0 - 25.0 | Intermolecular H-bonding with pyrazine nitrogens and carbonyl oxygens[3]. |

| Dichloromethane (DCM) | 3.1 | 9.1 | Enol Favored | 30.0 - 45.0 | Solvation of the lipophilic, intramolecularly shielded enol form[4]. |

| Hexane | 0.1 | 1.9 | Enol Exclusive | < 5.0 | Weak dispersion forces; relies entirely on the lipophilicity of the closed enol ring[5]. |

Experimental Methodologies

To establish a self-validating system for determining the solubility and structural state of 1-(Pyrazin-2-yl)butane-1,3-dione, researchers must couple thermodynamic solubility assays with structural spectroscopy.

Protocol A: Thermodynamic Solubility Determination (Isothermal Shake-Flask)

This protocol ensures that true thermodynamic equilibrium is reached, preventing false readings from metastable supersaturation.

-

Solid Dispensing: Accurately weigh approximately 50 mg of 1-(Pyrazin-2-yl)butane-1,3-dione into a 2.0 mL amber glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., HPLC-grade Ethanol or DCM). Ensure an excess of solid remains to maintain a saturated state.

-

Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 800 rpm for 48 hours.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the mobile phase and analyze via HPLC-UV (detection typically at 280-320 nm, depending on the

transition of the conjugated system). Calculate concentration against a pre-established standard curve.

Protocol B: Tautomeric Ratio Quantification via H-NMR

Because the tautomeric state dictates solubility, quantifying the keto-enol ratio in different solvents is critical[3].

-

Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl

for non-polar mapping, DMSO- -

Acquisition: Acquire a standard 1D

H-NMR spectrum at 298 K. -

Integration & Analysis:

-

Identify the keto form by integrating the signal of the methylene protons (-CH

-) located between the two carbonyls (typically around -

Identify the enol form by integrating the methine proton (=CH-) of the enol double bond (typically around

5.5 - 6.5 ppm) and the highly deshielded enolic hydroxyl proton (often > -

Calculate the ratio based on the relative integrals.

-

Shake-flask workflow for thermodynamic solubility and tautomeric analysis.

References

-

106971-51-1_1-(Pyrazin-2-yl)butane-1,3-dione - CAS号查询 Source: ChemSrc URL:[Link]

- Modulators for amyloid beta (WO2009103652A1)

-

Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review Source: Frontiers in Nutrition URL:[Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods Source: Oriental Journal of Chemistry URL:[Link]

-

Tautomerism of β-Diketones and β-Thioxoketones Source: ResearchGate / Molecules URL:[Link]

Sources

- 1. 106971-51-1_1-(Pyrazin-2-yl)butane-1,3-dioneCAS号:106971-51-1_1-(Pyrazin-2-yl)butane-1,3-dione【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. WO2009103652A1 - Modulators for amyloid beta - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review [frontiersin.org]

Literature review of pyrazine-based beta-diketone ligands

Advanced Technical Guide: Pyrazine-Functionalized -Diketone Ligands

Structure-Property Relationships, Synthesis, and Lanthanide Coordination

Executive Summary

This technical guide provides a comprehensive analysis of pyrazine-functionalized

Molecular Architecture & Design Principles

Electronic Tuning and Tautomerism

The integration of a pyrazine ring into the

-

Keto-Enol Equilibrium: In solution, these ligands exist predominantly in the cis-enol form, stabilized by an intramolecular hydrogen bond. This pre-organization is thermodynamically favorable for metal chelation.

-

Triplet State Modulation: The pyrazine moiety lowers the energy of the ligand's lowest triplet state (

). For lanthanide coordination, this is critical; the

Coordination Modes

Pyrazine-based

Figure 1: Dual coordination pathways. Mode A represents standard chelation, while Mode B enables the formation of coordination polymers.

Synthetic Methodology: Claisen Condensation Protocol[1][2][3]

The synthesis of pyrazine-functionalized

Reagents & Equipment

-

Substrate A: 2-Acetylpyrazine (1.0 eq)

-

Substrate B: Ethyl trifluoroacetate (1.2 eq) - Excess drives equilibrium.

-

Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.5 eq).

-

Solvent: Anhydrous THF or Diethyl Ether (must be dry to prevent ester hydrolysis).

-

Quenching: 1M HCl or 10% H

SO

Step-by-Step Protocol

-

Enolate Formation:

-

Suspend NaOEt (1.5 eq) in anhydrous THF at 0°C under inert atmosphere (N

or Ar). -

Add 2-acetylpyrazine (1.0 eq) dropwise.

-

Observation: The solution will darken (often orange/red) indicating enolate generation. Stir for 30 mins.

-

-

Acylation (C-C Bond Formation):

-

Isolation & Acidification:

-

Evaporate solvent under reduced pressure to obtain the solid sodium

-diketonate salt. -

Redissolve in minimal water and cool to 0°C.

-

Acidify with 1M HCl to pH ~3–4.

-

Self-Validating Step: The product will precipitate as a solid or oil upon acidification. The color typically shifts to light yellow/tan.

-

-

Purification:

-

Extract with dichloromethane (DCM). Wash organic layer with brine.

-

Recrystallize from ethanol/hexane or sublime under vacuum for high-purity optical applications.

-

Protocol Validation (Self-Checking)

| Parameter | Expected Result | Troubleshooting |

| FeCl | Deep red/violet color | No color change indicates failure to form enol (reaction incomplete). |

| Singlet at | Absence suggests hydrolysis or starting material. | |

| IR Spectroscopy | Broad band 2500–3300 cm | Sharp carbonyl peaks only (>1700 cm |

Functional Applications & Data

Lanthanide Luminescence (Antenna Effect)

Pyrazine ligands are "privileged" sensitizers for Europium (Eu

Figure 2: Energy transfer mechanism. Efficient ISC is promoted by the heavy atom effect and the heteroaromatic nature of pyrazine.

Comparative Photophysical Data (Typical Values):

| Complex | Ligand Type | Quantum Yield ( | Lifetime ( | Emission Color |

| [Eu(TTA) | Standard Thiophene | ~60-70% | 0.5–0.8 ms | Red (612 nm) |

| [Eu(Pyz-TFA) | Pyrazine-based | ~45-60% | 0.4–0.6 ms | Red (615 nm) |

| [Sm(Pyz-TFA) | Pyrazine-based | ~1-5% | ~50 | Pink/Orange |

Note: Pyrazine complexes often exhibit slightly lower quantum yields than thiophene analogs due to multiphonon relaxation via C-N vibrations, but they offer superior cross-linking capabilities.

Metal-Organic Frameworks (MOFs) & Bioactivity

-

MOF Construction: The exo-dentate nitrogen on the pyrazine ring allows these ligands to bind secondary metal ions (e.g., Ag

, Mn -

Biological Relevance: Pyrazine derivatives are pharmacophores in antitubercular drugs (e.g., Pyrazinamide).[7] Metal complexes of pyrazine

-diketones have shown cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by inducing oxidative stress and DNA intercalation, leveraging the planarity of the aromatic system.

References

-

Highly emissive dinuclear europium(iii) complex with heteroaryl β-diketone and fluxidentate pyrazine. National Institutes of Health (PMC). Available at: [Link]

-

Fluorinated β-diketonate lanthanide emitters containing pyrazine: Syntheses, crystal structures, and luminescence properties. ResearchGate. Available at: [Link]

-

Pyrazine-driven dinuclear assembly of dysprosium(iii) β-diketonate complex. Royal Society of Chemistry. Available at: [Link][8]

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Institutes of Health (PMC). Available at: [Link]

-

Claisen Condensation: Mechanism and Applications. Master Organic Chemistry. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and physicochemical characteristics of 1-(Pyrazin-2-yl)butane-1,3-dione

The following technical guide provides an in-depth analysis of 1-(Pyrazin-2-yl)butane-1,3-dione , a critical

Synonyms: 2-Acetoacetylpyrazine,

Executive Summary

1-(Pyrazin-2-yl)butane-1,3-dione is a heteroaromatic

Physicochemical Characterization

Molecular Identity & Properties

The physicochemical profile is dominated by the molecule's ability to exist in multiple tautomeric forms and its sensitivity to basic conditions.

| Property | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 164.16 g/mol | Calculated based on IUPAC atomic weights.[1][2] |

| Physical State | Off-white to yellow solid or semi-solid | Often isolated as a crude oil due to low melting point (~75-80°C range estimated).[1][2] |

| Solubility | DMSO, | Poor water solubility in neutral form; soluble in aqueous alkali (as enolate).[2] |

| pKa (Acidic) | ~7.8 – 8.2 (Predicted) | Lower than acetylacetone (9.[1]0) due to the electron-withdrawing pyrazine ring.[1] |

| LogP | ~0.5 – 0.8 (Predicted) | Moderate lipophilicity; more polar than phenyl analogs.[1] |

Tautomeric Equilibrium

Like all

-

Intramolecular Hydrogen Bonding: A strong 6-membered ring interaction between the enolic hydroxyl and the carbonyl oxygen.[1][2]

-

Extended Conjugation: The

-system of the enol alkene conjugates with the pyrazine aromatic ring.[1][2]

Note on Pyrazine Interaction: The nitrogen atoms in the pyrazine ring are electron-deficient, pulling electron density from the dicarbonyl system, thereby increasing the acidity of the

Synthesis & Production Protocol

Synthetic Strategy: Claisen Condensation

The most robust route for synthesizing 1-(Pyrazin-2-yl)butane-1,3-dione involves the Claisen condensation of 2-acetylpyrazine with an acetate ester (ethyl or methyl acetate) in the presence of a strong alkoxide base.[1][2]

-

Starting Material: 2-Acetylpyrazine (CAS: 22047-25-2).[1][2][4]

-

Reagent: Ethyl Acetate (acts as both reactant and solvent component).[1]

-

Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).[1]

Step-by-Step Laboratory Protocol

Caution: This reaction involves moisture-sensitive reagents and exothermic steps.[1][2]

-

Preparation of Base:

-

Condensation:

-

Cool the suspension to 0°C.

-

Add 2-Acetylpyrazine (1.0 eq) dropwise dissolved in a minimal amount of dry solvent.[1]

-

Add Ethyl Acetate (1.5 eq) slowly to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. (TLC monitoring: disappearance of acetylpyrazine).

-

-

Work-up & Isolation:

-

The reaction mixture will likely solidify or form a thick slurry (the sodium enolate salt).

-

Quench carefully with glacial acetic acid or dilute HCl to pH ~5-6.[1][2] Do not acidify too strongly to avoid decomposition.[1][2]

-

Extract with Dichloromethane (

) (3x).[1][5] -

Wash organic layers with brine, dry over

, and concentrate in vacuo.[2]

-

-

Purification:

Applications in Drug Discovery & Coordination Chemistry

Bioisosterism & Heterocycle Synthesis

The pyrazine ring is a classic bioisostere for pyridine and benzene, offering lower lipophilicity (LogP) and improved metabolic stability in some contexts.

-

Pyrazole Synthesis: Reaction of the dione with hydrazines yields 3-(Pyrazin-2-yl)pyrazoles .[1][2] These structures are privileged scaffolds in kinase inhibitors (e.g., p38 MAPK inhibitors).

-

Isoxazole Synthesis: Reaction with hydroxylamine yields isoxazoles, relevant in antibiotic research.[2]

Metallodrug Development

1-(Pyrazin-2-yl)butane-1,3-dione acts as a bidentate N,O- or O,O-chelator .[1][2]

-

O,O-Coordination: Most common mode; the enolate oxygen atoms bind to the metal center (e.g.,

, -

N-Coordination: The pyrazine nitrogens can bridge metal centers, creating polynuclear Metal-Organic Frameworks (MOFs) or supramolecular architectures.[1][2]

-

Luminescence: Europium (III) complexes of this ligand exhibit intense red luminescence, used in biological imaging assays.

References

-

Synthesis of Pyrazinethiones and 2-Acetoacetylpyrazine

-

The Chemistry of Heterocyclic Compounds, Supplement I. "Preparation of Pyrazinethiones and Pyrazinethiols". 6

-

-

CAS Registry Data

-

Starting Material Properties (Acetylpyrazine)

-

Tautomerism in Heterocyclic Beta-Diketones

Sources

- 1. 1,3-Butanedione, 1-(2-furanyl)- | C8H8O3 | CID 12168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2009103652A1 - Modulators for amyloid beta - Google Patents [patents.google.com]

- 3. 106971-51-1_1-(Pyrazin-2-yl)butane-1,3-dioneCAS号:106971-51-1_1-(Pyrazin-2-yl)butane-1,3-dione【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. Acetylpyrazine - Wikipedia [en.wikipedia.org]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. epdf.pub [epdf.pub]

- 7. 2-Acetyl Pyrazine from China manufacturer - Nanjing MSN Chemical Co., Ltd. [msnchem.com]

- 8. (1Z,3Z)-1,4-Di(pyridin-2-yl)buta-1,3-diene-2,3-diol: the planar highly conjugated symmetrical enediol with multiple intramolecular hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Comprehensive Analysis of Coordination Dynamics: 1-(Pyrazin-2-yl)butane-1,3-dione

Executive Summary

This technical guide analyzes the coordination chemistry of 1-(Pyrazin-2-yl)butane-1,3-dione , a versatile

Structural Characterization & Tautomerism

The Keto-Enol Equilibrium

The reactivity of 1-(Pyrazin-2-yl)butane-1,3-dione is governed by keto-enol tautomerism. In solution, the equilibrium is driven by the stabilization of the enol form through an intramolecular hydrogen bond and conjugation with the electron-deficient pyrazine ring.

-

Diketo Form: The carbon at position 2 (

) is -

Enol Form (Chelating Species): The proton shifts to one of the oxygens, creating a conjugated system. For this specific ligand, the enol form is stabilized by the electron-withdrawing nature of the pyrazine ring, which increases the acidity of the

-proton (

Critical Insight: For metal binding, the enolate (deprotonated enol) is the active species. Experimental protocols must include a base (e.g., NaOAc or

Graphviz Visualization: Tautomerism & Activation

The following diagram illustrates the pathway from the neutral ligand to the active metal-binding enolate species.

Figure 1: Activation pathway of 1-(Pyrazin-2-yl)butane-1,3-dione. The enol form is the gateway to coordination, requiring deprotonation to form the stable chelate.

Coordination Sites & Binding Modes

This ligand presents a "hard" oxygen donor set and "borderline" nitrogen donors, allowing it to discriminate between metal ions based on Pearson's HSAB theory.

Mode A: Classical -Chelation

This is the dominant mode for hard Lewis acids (e.g.,

-

Mechanism: The ligand acts as a monoanionic bidentate donor forming a six-membered metallocycle.

-

Structural Feature: The pyrazine ring remains pendant. This is critical for supramolecular chemistry, as the uncoordinated pyrazine nitrogens are available for hydrogen bonding or secondary coordination.

Mode B: Bridging ( -N) Coordination

Unlike phenyl-substituted

-

The

Site: The nitrogen at the 4-position (para to the dione attachment) is sterically unhindered. -

Application: In the presence of coordinatively unsaturated metals (e.g.,

or

Mode C: -Chelation (The "Pocket" Effect)

While less common due to the stability of the 6-membered

-

Condition: This mode is observed with softer metals (e.g.,

) that have a higher affinity for nitrogen over oxygen, often requiring the suppression of enolization.

Table 1: Comparative Coordination Metrics

| Parameter | Bridging ( | ||

| Primary Donor | Enolate Oxygens | Pyrazine N + Carbonyl O | Pyrazine |

| Ring Size | 6-membered | 5-membered | N/A (Linker) |

| Preferred Metals | |||

| IR Signature | Pyrazine ring breathing shift |

Experimental Protocols

Ligand Synthesis (Claisen Condensation)

-

Objective: Synthesize 1-(Pyrazin-2-yl)butane-1,3-dione from 2-acetylpyrazine.

-

Reagents: 2-Acetylpyrazine (1.0 eq), Ethyl acetate (excess/solvent), Sodium ethoxide (NaOEt, 1.2 eq).

Protocol:

-

Preparation: Dissolve 2-acetylpyrazine in dry ethyl acetate under an inert atmosphere (

). -

Deprotonation: Add NaOEt slowly at

. The base abstracts an -

Condensation: Reflux the mixture for 4–6 hours. The enolate attacks the ethyl acetate carbonyl.

-

Workup: Acidify with dilute

to pH 5–6 to precipitate the neutral -

Validation:

-NMR should show the enolic proton at

General Metal Complexation Workflow

-

Objective: Synthesis of a bis-chelate complex

. -

Reagents: Ligand (2.0 eq), Metal Acetate

(1.0 eq), Methanol.

Protocol:

-

Dissolution: Dissolve 2 mmol of ligand in 20 mL hot methanol.

-

Activation: Add 2 mmol of Sodium Acetate (NaOAc) to ensure deprotonation (if using metal chlorides; not needed for metal acetates).

-

Complexation: Add 1 mmol of metal salt dissolved in 5 mL methanol dropwise.

-

Precipitation: Reflux for 2 hours. The complex usually precipitates upon cooling.

-

Purification: Filter, wash with cold methanol and diethyl ether.

Applications in Drug Development[1][2][3]

Lipophilicity & Transport

The pyrazine ring significantly alters the lipophilicity (

-

Effect: The nitrogen atoms increase water solubility while maintaining sufficient lipophilicity for membrane permeability.

-

Utility: This makes the ligand an excellent candidate for metallodrugs (e.g., antineoplastic Copper(II) complexes), where solubility often limits efficacy.

Lanthanide Sensitization

The triplet state energy of the pyrazine-

-

Mechanism: The ligand absorbs UV light ("Antenna Effect") and transfers energy to the central Ln(III) ion, resulting in intense luminescence.

-

Application: These complexes are used as luminescent probes in bio-assays, where the pyrazine N can be further functionalized to bioconjugate to antibodies.

Graphviz Visualization: Biological Mechanism

Figure 2: Mechanism of action for pyrazine-

References

-

Coordin

-diketone-chelated complexes. ResearchGate. Available at: [Link] -

Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. National Institutes of Health (PMC). Available at: [Link]

-

Tautomerism of

-Diketones and -

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Institutes of Health (PMC). Available at: [Link]

-

Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers. National Institutes of Health (PMC). Available at: [Link]

Methodological & Application

Application Note: Protocol for Preparing Lanthanide Complexes with 1-(Pyrazin-2-yl)butane-1,3-dione

Part 1: Executive Summary & Scientific Rationale

The "Antenna" Objective

Lanthanide ions (Ln³⁺) are intrinsically poor light absorbers due to the parity-forbidden nature of their

This protocol details the synthesis of 1-(Pyrazin-2-yl)butane-1,3-dione (Hpyzb) and its subsequent coordination to Lanthanide ions (Eu³⁺, Tb³⁺). This specific ligand is chosen for two critical reasons:

-

Triplet State Matching: The pyrazine moiety possesses a triplet state energy (

) that is well-positioned to sensitize Europium ( -

Electronic Modulation: The electron-deficient pyrazine ring enhances the acidity of the enolic proton, facilitating easier deprotonation and stronger electrostatic binding to the hard Lewis acid Ln³⁺ center.

Scope of Protocol

This guide covers the total synthesis starting from commercially available precursors, leading to the isolation of the ternary complex [Ln(pyzb)₃(phen)] , where phen (1,10-phenanthroline) is used as a synergistic ancillary ligand to displace quenching water molecules.

Part 2: Ligand Synthesis (Pre-requisite)

Target Molecule: 1-(Pyrazin-2-yl)butane-1,3-dione (Hpyzb) Reaction Type: Claisen Condensation

Materials & Reagents

| Reagent | Purity | Role |

| 2-Acetylpyrazine | >98% | Precursor (Substrate) |

| Ethyl Acetate | Anhydrous | Reagent & Solvent |

| Sodium Ethoxide (NaOEt) | 96% | Strong Base |

| Tetrahydrofuran (THF) | Dry/Anhydrous | Solvent |

| Hydrochloric Acid (HCl) | 1 M | Acidification/Work-up |

Synthesis Workflow

The synthesis relies on the deprotonation of the acetyl group on 2-acetylpyrazine, followed by nucleophilic attack on ethyl acetate.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon flow.

-

Base Suspension: Suspend Sodium Ethoxide (2.72 g, 40 mmol) in 40 mL of dry THF . Cool to 0°C in an ice bath.

-

Precursor Addition: Dissolve 2-Acetylpyrazine (2.44 g, 20 mmol) in 10 mL THF . Add this solution dropwise to the base suspension over 15 minutes. The solution will turn dark (yellow/orange) indicating enolate formation.

-

Condensation: Add Ethyl Acetate (3.52 g, 40 mmol) dropwise.

-

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2 hours, then reflux at 60°C for 4 hours to drive the equilibrium.

-

Isolation:

-

Cool to room temperature.[1] A solid precipitate (the sodium salt of the ligand) will form.

-

Filter the solid and wash with cold ether to remove unreacted precursors.

-

Redissolve the solid in minimal distilled water (approx. 20 mL).

-

Crucial Step: Acidify dropwise with 1 M HCl until pH ~5.0. The free ligand Hpyzb will precipitate as a pale yellow solid.

-

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Expected Yield: 60-75%

-

Melting Point: ~108-110°C

-

Part 3: Lanthanide Complexation Protocol

Target Complex: [Ln(pyzb)₃(phen)] (Ln = Eu, Tb) Methodology: One-pot chelation with synergistic displacement.

Experimental Logic

We utilize a 3:1:1 stoichiometry (Ligand:Metal:Ancillary). The inclusion of 1,10-phenanthroline is non-negotiable for high-performance applications; it saturates the coordination sphere (CN=8), displacing water molecules that would otherwise quench luminescence via O-H vibrational oscillators.

Reagents

-

LnCl₃ · 6H₂O (Europium or Terbium chloride hexahydrate) - 99.9%

-

Hpyzb (Synthesized in Part 2)

-

1,10-Phenanthroline (phen) - 99%

-

Sodium Hydroxide (NaOH) - 1 M solution

-

Ethanol (EtOH) - Absolute

Step-by-Step Protocol

Step 1: Ligand Deprotonation

-

In a 50 mL beaker, dissolve Hpyzb (3.0 mmol, 492 mg) and 1,10-phenanthroline (1.0 mmol, 180 mg) in 20 mL warm Ethanol (40°C) .

-

Add NaOH (1 M) dropwise under stirring until the pH reaches 6.5 - 7.0 .

-

Note: Do not exceed pH 8, as lanthanide hydroxides [Ln(OH)₃] will form and contaminate the product.

-

Step 2: Metal Addition

-

Dissolve LnCl₃ · 6H₂O (1.0 mmol) (e.g., 366 mg for Eu) in 5 mL water .

-

Add the metal salt solution dropwise to the alcoholic ligand solution.

-

A heavy precipitate should form immediately.

Step 3: Digestion & Aging

-

Stir the mixture at 60°C for 1 hour.

-

Allow the suspension to cool slowly to room temperature and stir for an additional 3 hours. This "aging" process promotes the formation of the thermodynamic product over kinetic impurities.

Step 4: Purification

-

Filter the precipitate using a sintered glass crucible (Porosity 4).

-

Wash 1: Cold Ethanol (removes unreacted ligand).

-

Wash 2: Water (removes NaCl byproducts).

-

Wash 3: Diethyl Ether (facilitates drying).

-

Dry in a vacuum oven at 50°C for 12 hours.

Part 4: Visualization & Mechanisms

Workflow Diagram

The following diagram illustrates the critical path from raw materials to the functional complex.

Caption: Figure 1. Integrated synthesis workflow for the preparation of ternary lanthanide-pyrazine complexes.

The Antenna Effect Mechanism

Understanding the energy flow is vital for troubleshooting low emission intensity.

Caption: Figure 2. Jablonski diagram depicting the Antenna Effect energy transfer pathway.

Part 5: Quality Control & Characterization

To validate the synthesis, compare your results against these standard parameters.

Table 1: Characterization Matrix

| Technique | Parameter | Expected Observation | Structural Insight |

| FTIR | C=O Stretch | Shift from 1640 cm⁻¹ (free) to ~1610 cm⁻¹ | Confirms O,O-chelation to Metal |

| FTIR | O-H Stretch | Absence of broad band at 3400 cm⁻¹ | Confirms displacement of water by phen |

| 1H NMR | Enolic Proton | Disappearance of signal at ~14-16 ppm | Confirms deprotonation and complexation |

| UV-Vis | Abs. Max ( | ~270-340 nm | Ligand |

| PL | Eu Emission | Sharp peaks at 590, 612, 626 nm | Characteristic |

Troubleshooting Guide

-

Problem: Low Luminescence.

-

Cause: Incomplete drying or water coordination.

-

Solution: Recrystallize from dry acetone; ensure phen was added in slight excess (1.1 eq).

-

-

Problem: Product is oily/sticky.

-

Cause: Presence of unreacted acetylpyrazine or solvent trapping.

-

Solution: Triturate with cold diethyl ether and sonicate for 10 minutes.

-

-

Problem: Precipitate dissolves during washing.

-

Cause: pH dropped too low during washing (complex dissociation).

-

Solution: Use pH-adjusted water (pH 6.5) for washing steps.

-

References

-